6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one
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Overview
Description
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes bromine and chlorine substituents on the phenoxazine core.
Preparation Methods
The synthesis of 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one typically involves the condensation reaction of 2,3-dichloro-1,4-naphthoquinone with 2-aminophenol derivatives . The reaction is carried out under anhydrous conditions using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the phenoxazine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Scientific Research Applications
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
6-Chloro-5H-benzo[a]phenoxazin-5-one: Lacks the bromine substituent but shares similar chemical properties and applications.
Actinomycin D: Contains a phenoxazine moiety and is known for its strong anticancer properties.
Xanthommatin: A natural phenoxazine pigment found in invertebrates, controlling skin and eye colors.
Properties
CAS No. |
82071-22-5 |
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Molecular Formula |
C16H7BrClNO2 |
Molecular Weight |
360.59 g/mol |
IUPAC Name |
6-bromo-10-chlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7BrClNO2/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)21-12-6-5-8(18)7-11(12)19-14/h1-7H |
InChI Key |
QWWNNWOILYSWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3=C(C2=O)Br |
Origin of Product |
United States |
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